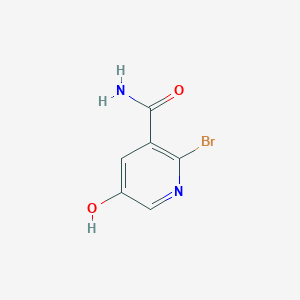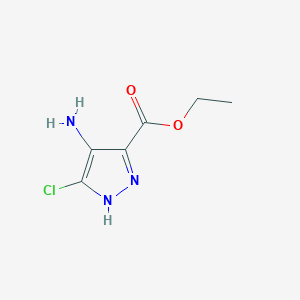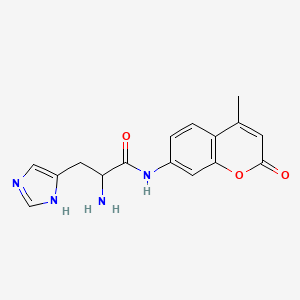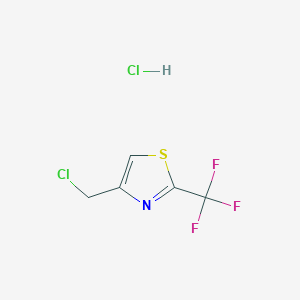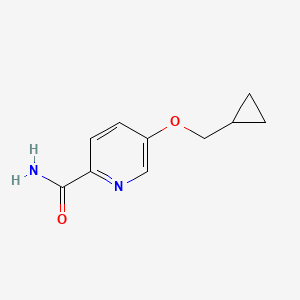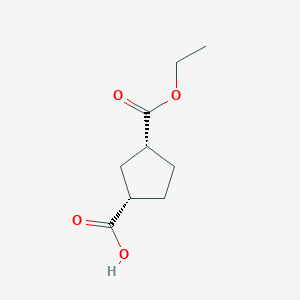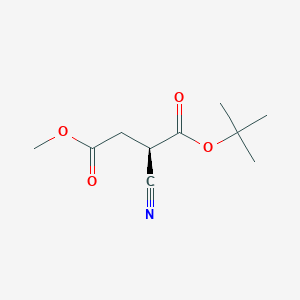
(R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyanopropanoate moiety, and a methyl ester. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides due to its protective Boc group, which can be removed under acidic conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate typically involves the protection of an amino acid or a similar precursor with a Boc group. One common method is the reaction of the precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes, which enhance efficiency and sustainability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanopropanoate moiety into amines or other reduced forms.
Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is typical.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products Formed
The major products formed from these reactions include free amines, reduced amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the preparation of amino acid derivatives and peptide mimetics.
Medicine: Utilized in the development of pharmaceuticals, especially those involving peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action for ®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(tert-Butoxycarbonylamino)piperidine
- ®-3-(tert-Butoxycarbonylamino)azepane
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is unique due to its combination of a Boc-protected amine and a cyanopropanoate moiety, making it particularly useful in the synthesis of amino acids and peptides. Its versatility in various chemical reactions and its role as a protecting group highlight its importance in organic synthesis .
Propiedades
Fórmula molecular |
C10H15NO4 |
|---|---|
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
1-O-tert-butyl 4-O-methyl (2R)-2-cyanobutanedioate |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5H2,1-4H3/t7-/m1/s1 |
Clave InChI |
OPYFLFLAYYWOLE-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC(=O)OC)C#N |
SMILES canónico |
CC(C)(C)OC(=O)C(CC(=O)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


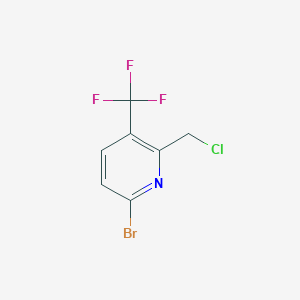


![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
